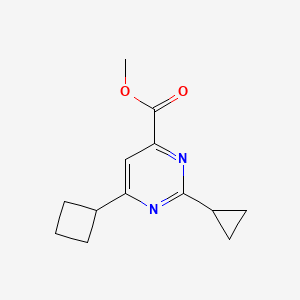
3,3-Bis(2-cyclohexylethyl)pyrrolidine
Overview
Description
3,3-Bis(2-cyclohexylethyl)pyrrolidine is a synthetic organic compound characterized by its unique structure, which includes a pyrrolidine ring substituted with two 2-cyclohexylethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Bis(2-cyclohexylethyl)pyrrolidine typically involves the reaction of pyrrolidine with 2-cyclohexylethyl halides under suitable conditions. One common method is the nucleophilic substitution reaction, where pyrrolidine acts as a nucleophile attacking the electrophilic carbon of the 2-cyclohexylethyl halide.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using advanced chemical reactors. The process would be optimized to ensure high yield and purity, often involving purification steps such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions: 3,3-Bis(2-cyclohexylethyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can be used to convert functional groups within the molecule.
Substitution: Nucleophilic substitution reactions are common, where different nucleophiles can replace the existing groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed:
Oxidation: Ketones or alcohols.
Reduction: Alkanes or other reduced forms.
Substitution: Various substituted pyrrolidines depending on the nucleophile used.
Scientific Research Applications
3,3-Bis(2-cyclohexylethyl)pyrrolidine has several applications in scientific research:
Chemistry: It can be used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound may serve as a ligand in biological studies, interacting with various biomolecules.
Industry: Use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3,3-Bis(2-cyclohexylethyl)pyrrolidine exerts its effects depends on its specific application. For example, in drug design, it may interact with specific molecular targets such as enzymes or receptors, influencing biological pathways.
Comparison with Similar Compounds
N,N'-Bis(2-cyclohexylethyl)naphtho[2,3-b6,7-b']dithiophene Diimides: These compounds share the cyclohexylethyl groups but differ in their core structures.
N-Octyl Derivatives: These compounds have similar alkyl chain lengths but differ in their ring structures.
Properties
IUPAC Name |
3,3-bis(2-cyclohexylethyl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H37N/c1-3-7-18(8-4-1)11-13-20(15-16-21-17-20)14-12-19-9-5-2-6-10-19/h18-19,21H,1-17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIGXACOBCBAZAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCC2(CCNC2)CCC3CCCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H37N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















